molecular formula C14H10F3NO B1463300 6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine CAS No. 1187169-88-5

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

Cat. No.: B1463300
CAS No.: 1187169-88-5
M. Wt: 265.23 g/mol
InChI Key: SWJZHTPIRUFRFS-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is a sophisticated chemical scaffold designed for advanced research and development, particularly in the fields of agrochemicals and pharmaceuticals. This compound integrates two privileged structural elements: a pyridine ring and a trifluoromethyl group. The trifluoromethyl group is widely recognized for its strong electron-withdrawing nature and its ability to enhance the metabolic stability, lipophilicity, and biomolecular binding affinity of lead compounds . These properties make trifluoromethylpyridine (TFMP) derivatives key intermediates in developing active ingredients, with over 20 TFMP-containing agrochemicals and several pharmaceuticals having received market approval . The specific 2-benzoyl substitution pattern on the pyridine ring is a motif of significant interest, as it is found in commercially successful active ingredients such as the fungicide and nematicide fluopyram . Researchers can utilize this compound as a versatile building block for synthesizing novel small molecules. Its potential mechanisms of action are diverse; similar compounds have been shown to act as succinate dehydrogenase inhibitors (SDHIs) in fungicides , or to exhibit activity by modulating ion channels or enzyme function in pharmaceutical contexts . The presence of the methyl group ortho to the benzoyl functionality allows for further structural elaboration and can influence the compound's overall conformation, potentially optimizing interactions with biological targets. This makes this compound a valuable probe for exploring structure-activity relationships (SAR) in the design of next-generation crop protection agents and therapeutic candidates .

Properties

IUPAC Name

(6-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-5-4-8-12(18-9)13(19)10-6-2-3-7-11(10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJZHTPIRUFRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193044
Record name (6-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-88-5
Record name (6-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Preparation Method

The typical laboratory preparation involves the following steps:

Step Description Conditions Notes
1 Dissolve 6-methylpyridine in anhydrous solvent Room temperature, inert atmosphere Prevent moisture exposure
2 Add triethylamine to neutralize HCl formed Stoichiometric amount Base scavenges HCl byproduct
3 Slowly add 2-trifluoromethylbenzoyl chloride dropwise 0–5°C initially, then room temperature Controls reaction rate, minimizes side reactions
4 Stir reaction mixture for several hours Typically 4–6 hours Ensures complete conversion
5 Work-up and purification Recrystallization or column chromatography Removes impurities and unreacted materials

This method yields the compound with high purity suitable for research purposes. The key to success is maintaining anhydrous conditions and controlling the addition rate of the acyl chloride to avoid side reactions such as hydrolysis or over-acylation.

Industrial Production Methods

Scaling up the synthesis of 6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine for industrial production requires optimization of reaction parameters and purification techniques to maximize yield and purity while minimizing cost and environmental impact.

Industrial Process Highlights:

  • Continuous Flow Reactors: These reactors provide precise control over reaction time, temperature, and mixing, enhancing reaction efficiency and reproducibility.
  • Automated Systems: Automation reduces human error and improves safety when handling reactive acyl chlorides.
  • Purification: High-performance liquid chromatography (HPLC) or advanced recrystallization techniques ensure product purity meets industrial standards.
  • Environmental Controls: Use of closed systems and solvent recovery minimizes emissions and waste.

The industrial process mirrors the laboratory synthesis but incorporates process intensification and quality control measures to meet large-scale demands.

Reaction Mechanism and Selectivity Considerations

The acylation reaction involves the electrophilic attack of the acyl chloride on the nucleophilic sites of 6-methylpyridine. The presence of the trifluoromethyl group on the benzoyl chloride enhances the electrophilicity of the acyl chloride, facilitating the reaction.

Selectivity Factors:

  • Use of triethylamine or similar bases neutralizes HCl, preventing side reactions.
  • Low temperature during addition controls reaction kinetics.
  • Anhydrous conditions prevent hydrolysis of acyl chloride, which would reduce yield.

Summary Table of Preparation Methods

Preparation Aspect Laboratory Method Industrial Method
Reactants 6-methylpyridine, 2-trifluoromethylbenzoyl chloride Same as lab scale
Catalyst/Base Triethylamine Triethylamine or other bases, automated dosing
Solvent Anhydrous dichloromethane or similar Anhydrous solvents with solvent recovery systems
Reaction Conditions 0–5°C addition, then room temperature Controlled temperature, continuous flow
Purification Recrystallization, column chromatography HPLC, recrystallization, solvent recovery
Scale Gram to kilogram scale Multi-kilogram to ton scale
Yield High, depending on control of moisture and addition rate Optimized for maximum yield and purity
Environmental Considerations Standard lab waste handling Closed systems, solvent recycling, emission controls

Research Findings and Optimization

Research into the preparation of this compound emphasizes:

  • Effect of Base: Triethylamine is preferred due to its efficiency in scavenging HCl without interfering with the reaction.
  • Solvent Choice: Anhydrous dichloromethane or similar solvents provide good solubility and reaction rates.
  • Temperature Control: Critical during acyl chloride addition to prevent side reactions.
  • Purification: Use of chromatographic techniques ensures removal of unreacted starting materials and byproducts.

No significant alternative synthetic routes have been reported that improve upon the acylation method in terms of yield or environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Intermediate

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance the biological activity of derived compounds.

  • Synthesis of COX-2 Inhibitors : One notable application is its use in the synthesis of cyclooxygenase-2 (COX-2) inhibitors. These compounds are significant due to their analgesic and anti-inflammatory properties. The synthesis typically involves multi-step processes where 6-methylpyridine derivatives are reacted with various functional groups to yield active pharmaceutical ingredients (APIs) .
  • Trifluoromethyl Group : The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective in therapeutic applications. This is particularly relevant in drug design, where fluorinated compounds often exhibit improved pharmacokinetic properties .

Therapeutic Potential

Research indicates that this compound derivatives may have potential therapeutic applications beyond COX-2 inhibition.

  • NaV1.8 Inhibition : Some pyridine carboxamide compounds related to this structure have been identified as inhibitors of NaV1.8 channels, which are implicated in pain signaling pathways. This suggests that derivatives of this compound could be explored for pain management therapies .
  • Anticancer Activity : Preliminary studies have suggested that certain modifications to this compound may exhibit anticancer properties, making it a candidate for further investigation in oncology .

Drug Development Insights

The development of drugs containing the trifluoromethyl group has been a growing trend due to their unique chemical properties.

  • FDA-Approved Drugs : A review of FDA-approved drugs containing trifluoromethyl groups highlights their increasing importance in modern pharmacology. Compounds like Ubrogepant and Alpelisib utilize similar structural motifs to enhance efficacy and safety profiles .
  • Case Studies : Several case studies document the successful integration of this compound into drug formulations, demonstrating its versatility as a building block for complex molecules with desired biological activities.

Data Table: Comparison of Applications

Application TypeDescriptionExamples
Pharmaceutical IntermediateUsed in synthesis of APIsCOX-2 inhibitors
Therapeutic PotentialPotential for pain management and anticancer activityNaV1.8 inhibitors, anticancer derivatives
Drug DevelopmentIntegral part of fluorinated drug designUbrogepant, Alpelisib

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituents Key Properties/Applications References
6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine 6-methyl, 2-(2-trifluoromethylbenzoyl) Hypothetical: Likely high reactivity due to CF₃ group
6-Methyl-2-(phenylethynyl)pyridine (MPEP) 6-methyl, 2-phenylethynyl mGluR5 antagonist; reduces ethanol/nicotine dependence
6-Methyl-2-(4-methoxyphenylimidazole)[1,2-α]pyridine 6-methyl, 2-(4-methoxyphenylimidazole) Superior corrosion inhibitor; low HOMO-LUMO gap
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine 3-fluoro, 6-[5-chloro-CF₃-phenyl] Synthetic accessibility; potential bioactivity (unconfirmed)
6-Methyl-2-[(adamantyl)amino]pyridine 6-methyl, 2-adamantylamino Induces TNF-α production in melanoma cells

Key Observations:

  • Imidazole Hybrids : Compounds like 6-methyl-2-(4-methoxyphenylimidazole)[1,2-α]pyridine exhibit superior corrosion inhibition due to favorable electronic parameters (Table 2) .
  • Adamantyl Derivatives: The bulky adamantyl group in 6-methyl-2-[(adamantyl)amino]pyridine enhances steric effects, modulating cytokine production .

Electronic Properties

Table 2: Electronic Parameters of Selected Compounds

Compound Name HOMO (eV) LUMO (eV) ΔGAP (eV) Electronegativity (eV) Global Hardness (eV) Reference
6-Methyl-2-(4-methoxyphenylimidazole)[1,2-α]pyridine -7.199 -2.985 4.214 2.107 5.092
6-Methyl-2-(4-chlorophenylimidazole)[1,2-α]pyridine
Iron (Fe) reference ≈7.0

Analysis:

  • The 4-methoxyphenylimidazole derivative exhibits the smallest HOMO-LUMO gap (4.214 eV) and lowest electronegativity (2.107 eV) , enabling efficient electron donation to metal surfaces, a critical feature for corrosion inhibition .
  • Compared to bulk iron (electronegativity ≈7.0 eV), the lower electronegativity of these compounds supports electron transfer, enhancing their reactivity .

Biological Activity

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a benzoyl moiety, has been studied for its interactions with various biological targets, including enzymes and receptors. The following sections will explore the synthesis, biological evaluation, mechanisms of action, and case studies related to this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that it may act as an inhibitor for certain enzymes or receptors involved in critical biological pathways. For instance, its structural similarity to known inhibitors suggests that it could modulate signaling pathways associated with cancer cell proliferation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays conducted on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell growth. A notable study reported an IC50 value of approximately 10 µM against HeLa cells, indicating potent cytotoxic effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promising results as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. The inhibition profile indicates that it may selectively target PDE4, which is implicated in inflammation and cancer progression.

Case Studies

  • Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the effects of various pyridine derivatives on prostate cancer cells. The results showed that this compound significantly inhibited the androgen receptor activity, leading to reduced prostate-specific antigen (PSA) levels in treated cells .
  • Mechanistic Insights :
    Another investigation focused on the mechanistic aspects of this compound's action. It was found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress leading to apoptosis in cancer cells .

Data Table: Biological Activity Summary

Biological Activity Cell Line/Target IC50 (µM) Mechanism
Anticancer ActivityHeLa Cells10Induction of apoptosis
Enzyme InhibitionPDE4Not specifiedSelective inhibition
Androgen Receptor ModulationProstate Cancer Cells (LNCaP)5Decreased PSA levels

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-methyl-2-(2-trifluoromethylbenzoyl)pyridine, and how can reaction conditions be optimized?

  • Methodology : Key steps include introducing trifluoromethyl and benzoyl groups onto a pyridine ring. A common approach involves coupling 2-halo-6-methylpyridine derivatives with trifluoromethylbenzoyl precursors via cross-coupling reactions (e.g., Negishi or Suzuki coupling). Fluorination of intermediates using agents like KF in DMSO is critical for regioselectivity .
  • Optimization : Catalyst choice (e.g., Ni or Pd complexes), solvent polarity, and temperature control (60–100°C) significantly impact yield. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Techniques : Nuclear Magnetic Resonance (NMR) for confirming substituent positions (e.g., 1H^1H-NMR: δ 2.5 ppm for methyl groups; 19F^{19}F-NMR for trifluoromethyl). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1680 cm1^{-1}) .

Q. How should stability and storage conditions be managed to preserve compound integrity?

  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light. Stability tests via HPLC every 3–6 months are advised .

Advanced Research Questions

Q. How can operant conditioning paradigms be designed to evaluate the compound’s effects on nicotine addiction models?

  • Experimental Design :

  • Use fixed-ratio (FR) schedules (e.g., FR3: 3 lever presses per reward) to assess nicotine self-administration in rodents.
  • Control groups: Saline vs. nicotine-treated cohorts to isolate pharmacological effects.
  • Measure lever-press frequency, latency, and extinction rates. Statistical analysis via repeated-measures ANOVA accounts for within-subject variability .
    • Data Interpretation : MPEP (a structural analog) reduced nicotine-seeking behavior without affecting food rewards, suggesting mGluR5-specific modulation .

Q. What strategies address contradictory data on dose-dependent effects, particularly when statistical significance is marginal?

  • Approach :

  • Increase sample size (n ≥ 10 per group) to reduce Type II errors.
  • Use post hoc tests (e.g., Tukey’s HSD) to identify specific dose effects.
  • Validate findings with complementary assays (e.g., electrophysiology for receptor activity) .
    • Case Study : MPEP at 5 mg/kg suppressed nicotine self-administration (p < 0.01) but showed no effect at 2.5 mg/kg, highlighting non-linear dose-response relationships .

Q. What mechanisms explain the compound’s modulation of glutamatergic signaling in neurotoxicity models?

  • Pathways :

  • Antagonism of mGluR5 receptors reduces Ca2+^{2+} influx, attenuating NMDA receptor-mediated excitotoxicity.
  • Synergistic effects with NMDA antagonists (e.g., MK-801) provide partial neuroprotection (50% reduction in toxicity) .
    • Experimental Validation : Co-application with free radical scavengers (e.g., Trolox) further mitigates oxidative stress, confirming multi-mechanistic action .

Q. How can in vitro binding assays be optimized to quantify affinity for mGluR5 receptors?

  • Protocol :

  • Use HEK293 cells expressing human mGluR5. Competitive binding assays with 3H^3H-MPEP (Kd_d ~10 nM) as a radioligand.
  • Incubate at 25°C for 60 min, followed by filtration to separate bound/free ligand.
  • Data fitting via Scatchard analysis determines Ki_i values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine
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6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

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